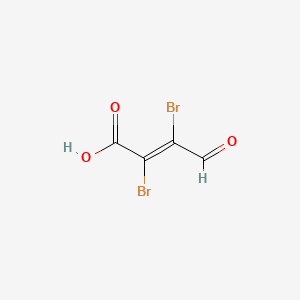

2,3-Dibromo-4-oxobut-2-enoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 193417. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

CAS No. |

21577-50-4 |

|---|---|

Molecular Formula |

C8H4Br4O6 |

Molecular Weight |

515.73 g/mol |

IUPAC Name |

2,3-dibromo-4-oxobut-2-enoic acid |

InChI |

InChI=1S/2C4H2Br2O3/c2*5-2(1-7)3(6)4(8)9/h2*1H,(H,8,9) |

InChI Key |

IKFOFABGGCNOAE-UHFFFAOYSA-N |

Isomeric SMILES |

C(=O)/C(=C(/C(=O)O)\Br)/Br |

Canonical SMILES |

C(=O)C(=C(C(=O)O)Br)Br |

Other CAS No. |

488-11-9 |

Pictograms |

Corrosive |

Synonyms |

mucobromic acid |

Origin of Product |

United States |

Contextual Overview and Significance in Synthetic Organic Chemistry

2,3-Dibromo-4-oxobut-2-enoic acid is a valuable precursor in the synthesis of various organic compounds, most notably 2(5H)-furanone derivatives, as well as nitrogen- and sulfur-containing heterocycles. nist.govnih.gov These classes of compounds are of great interest due to their presence in numerous natural products and their potential as pharmaceuticals and agrochemicals. The strategic placement of bromine atoms, a carboxylic acid, and an aldehyde group within a four-carbon chain makes mucobromic acid a rich platform for a variety of chemical transformations.

The synthetic utility of mucobromic acid is demonstrated in its reactions with various nucleophiles. For instance, it can undergo reductive amination with both aliphatic and aromatic amines to yield N-alkyl- and N-aryl-3,4-dibromopyrrole-2-one derivatives. nih.gov Furthermore, it serves as a key starting material for the synthesis of imidazo[1,2-a]pyridines through cyclization with 2-aminopyridines, showcasing its role as a C3 synthon. wikipedia.org The compound can also be transformed into its diazido derivative, which holds potential for use in click chemistry. researchgate.net

The synthesis of mucobromic acid itself is well-established and can be achieved through the bromination of furfural (B47365) in an aqueous medium. orgsyn.org This straightforward preparation from a readily available bio-based chemical adds to its appeal as a cost-effective building block in organic synthesis.

Nomenclature and Tautomeric Equilibrium of 2,3 Dibromo 4 Oxobut 2 Enoic Acid

(Z)- and (E)-Isomeric Forms

The double bond in this compound allows for the existence of two geometric isomers: (Z) and (E). The (Z)-isomer, where the higher priority groups (the carboxylic acid and the bromine atom on the adjacent carbon) are on the same side of the double bond, is the more commonly encountered and stable form. nih.govsigmaaldrich.com This stability is attributed to an intramolecular interaction between the aldehyde and carboxylic acid groups. researchgate.net

While the (Z)-isomer is well-documented, the (E)-isomer is less common. The potential for photoisomerization from the (Z)- to the (E)-form exists, a phenomenon observed in structurally similar compounds. rsc.org However, detailed studies on the specific synthesis and characterization of the (E)-isomer of mucobromic acid are not widely reported in the literature.

| Isomer | IUPAC Name | Key Feature |

| (Z)-isomer | (Z)-2,3-dibromo-4-oxobut-2-enoic acid | Higher priority groups on the same side of the double bond. |

| (E)-isomer | (E)-2,3-dibromo-4-oxobut-2-enoic acid | Higher priority groups on opposite sides of the double bond. |

Furanone Hemiacetal Tautomerism

A key aspect of the chemistry of this compound is its ability to exist in a tautomeric equilibrium with a cyclic hemiacetal form, 3,4-dibromo-5-hydroxy-2(5H)-furanone . orgsyn.org This intramolecular cyclization occurs between the aldehyde and carboxylic acid functional groups. In the solid state, X-ray crystal structure analysis has confirmed that the compound exists as the cyclic furanone tautomer. researchgate.net

This tautomerism is a crucial consideration in its reactivity, as the compound can react as either the open-chain aldehyde-acid or the cyclic lactone. The cyclic form is often the key intermediate in the synthesis of various furanone derivatives and other heterocyclic systems. nist.govnih.gov

Figure 1: Tautomeric equilibrium between the open-chain form (this compound) and the cyclic furanone hemiacetal form (3,4-Dibromo-5-hydroxy-2(5H)-furanone).

Chemical Reactivity and Mechanistic Investigations of 2,3 Dibromo 4 Oxobut 2 Enoic Acid

Electrophilic and Nucleophilic Reactions

The chemical nature of 2,3-dibromo-4-oxobut-2-enoic acid is dictated by the electron-withdrawing effects of the two bromine atoms and the carbonyl groups, which render the carbon-carbon double bond electron-deficient. This electronic characteristic makes the compound a potent electrophile, readily susceptible to attack by a wide range of nucleophiles.

Nucleophilic Reactions:

The primary sites for nucleophilic attack are the carbonyl carbons and the C4 position of the furanone ring. In the presence of bases, the equilibrium shifts towards the acyclic form, which can react with nucleophiles. chemistrysteps.com For instance, it reacts with nucleobases such as adenosine (B11128) and cytidine. chemistrystudent.com The open-ring form is implicated in these reactions, leading to the formation of various adducts. chemistrysteps.com

Studies have shown that reactions with S-nucleophiles, such as mercaptans, can lead to substitution at either the C4 or C5 position of the furanone ring, depending on the reaction conditions. chemistrysteps.com Similarly, nitrogen nucleophiles like amino acids can react, particularly under reductive amination conditions, to form lactams. chemistrysteps.com The reaction with sodium azide (B81097) in a methanolic solution results in substitution at the C4 position, and with an excess of the azide, substitution also occurs at the C5 position. chemistrysteps.com

Electrophilic Reactions:

Due to the electron-deficient nature of the double bond, typical electrophilic addition reactions are not characteristic of this compound. The molecule itself acts as an electrophile. However, the bromine atoms can be subject to substitution. For example, treatment of mucobromic acid with gaseous chlorine can lead to the replacement of a bromine atom with chlorine, proceeding through the open-chain form. chemistrysteps.com

Cyclization Reactions and Intramolecular Transformations

The inherent ability of this compound to exist in both linear and cyclic forms is a cornerstone of its chemistry, providing a pathway to a variety of furanone derivatives.

Formation of Furanone Derivatives

The spontaneous cyclization to 3,4-dibromo-5-hydroxy-2(5H)-furanone is the most prominent intramolecular transformation. This cyclic hemiacetal is often the predominant form of the compound. ibs.re.krwikipedia.org The hydroxyl group at the C5 position of this furanone ring is reactive and serves as a handle for further derivatization. It behaves like a typical alcohol and can be readily converted into ethers and esters. chemistrysteps.com Furthermore, this hydroxyl group can be halogenated using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃), leading to the formation of 3,4,5-trihalo-2(5H)-furanones. chemistrysteps.com These reactions highlight the utility of mucobromic acid as a versatile starting material for the synthesis of a wide array of substituted 2(5H)-furanone derivatives. nih.govmdpi.comunimi.it

Ring-Opening Reactions of Cyclized Forms

The equilibrium between the cyclic furanone and the open-chain aldehydic acid is influenced by the surrounding medium. In the presence of bases, the equilibrium is shifted towards the open-chain form. chemistrysteps.com This base-catalyzed ring-opening is crucial for reactions that involve the aldehyde or carboxylic acid functionality directly. For example, reactions with certain amino-containing compounds proceed via the open form to yield N-aminated products. chemistrysteps.com The mechanism of ring-opening is a critical aspect of its reactivity, particularly in its interactions with biological macromolecules like DNA, where the open form is believed to be the reactive species. chemistrysteps.com

Hydrolysis and Solvolysis Pathways

The stability of this compound in aqueous and other solvent systems is a critical aspect of its environmental and biological relevance.

In basic aqueous solutions, mucobromic acid undergoes hydrolysis. This reaction involves the nucleophilic attack of hydroxide (B78521) ions, leading to the substitution of a halide. ibs.re.kr Kinetic studies of this reaction have shown that it can proceed through two different pathways: one that is first-order in hydroxide and another that is second-order. These pathways are thought to involve the deprotonation of the hydrated form of the mucohalic acid. aip.org The product of this basic hydrolysis is a mucoxyhalic acid, specifically 4-bromo-3,5-dihydroxy-2(5H)-furanone, which exists as a mixture of keto and enol forms. ibs.re.kraip.org

The table below summarizes the key aspects of the hydrolysis of this compound.

| Condition | Reactant | Product | Key Mechanistic Feature |

|---|---|---|---|

| Basic (aqueous) | This compound | 4-Bromo-3,5-dihydroxy-2(5H)-furanone (Mucoxybromic acid) | Nucleophilic attack by OH⁻, substitution of halide. ibs.re.kraip.org |

Reduction Reactions and Product Characterization

The reduction of the various functional groups in this compound can lead to a range of products, depending on the reducing agent and reaction conditions.

The compound can be reduced by sodium borohydride (B1222165) (NaBH₄), a relatively mild reducing agent. This reaction selectively reduces the aldehyde group in the open-chain form, which then cyclizes to form a lactone. ibs.re.kr

Stronger reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing both the aldehyde and the carboxylic acid functionalities to primary alcohols. While specific studies on the LiAlH₄ reduction of mucobromic acid are not extensively detailed in the provided search results, the general reactivity of LiAlH₄ with α,β-unsaturated carbonyls and carboxylic acids suggests that a more complex mixture of products could be expected, potentially involving the reduction of the double bond as well.

Catalytic hydrogenation is another potential method for the reduction of this compound. While direct examples are not available, studies on the hydrogenation of the structurally related muconic acid to adipic acid using palladium-based catalysts indicate that the carbon-carbon double bond can be reduced under these conditions. mdpi.commdpi.com

The following table outlines the expected products from the reduction of this compound with different reducing agents.

| Reducing Agent | Functional Group(s) Reduced | Expected Product |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Aldehyde | Lactone ibs.re.kr |

| Lithium Aluminum Hydride (LiAlH₄) | Aldehyde, Carboxylic Acid | Diol |

| Catalytic Hydrogenation (e.g., H₂/Pd) | Alkene | Saturated dibromo-oxobutanoic acid |

Derivatives and Analogues of 2,3 Dibromo 4 Oxobut 2 Enoic Acid

Synthesis and Characterization of Halogenated Analogues

The halogen atoms in mucobromic acid are key to its reactivity, and their substitution or modification is a primary strategy for creating analogues. The synthesis of various halogenated derivatives has been explored to modulate the compound's chemical properties.

The chlorine analogue of mucobromic acid, mucochloric acid, is a well-known counterpart. researchgate.net Beyond this, the synthesis of other halogenated derivatives has been reported. For instance, the hydroxyl group of the furanone tautomer can be replaced by a chlorine atom using thionyl chloride, a reaction that can be extended to mucobromic acid. researchgate.net

Furthermore, the bromine atoms on the double bond can be substituted. For example, the reaction of 5-methoxy-3,4-dibromofuranone, a derivative of mucobromic acid, with sodium azide (B81097) leads to the formation of a diazido derivative. researchgate.netajol.info This highlights the potential for introducing other functionalities in place of the bromine atoms.

Table 1: Synthesis of Halogenated and Azido (B1232118) Analogues

| Starting Material | Reagent(s) | Product | Yield (%) | Reference |

| Mucobromic acid | SOCl₂ | 3,4-Dibromo-5-chloro-2(5H)-furanone | Not Reported | researchgate.net |

| Mucobromic acid | NaN₃ (2 equiv.) | 3,4-Diazido-5-hydroxyfuran-2(5H)-one | 42 | researchgate.netajol.info |

| 5-Methoxy-3,4-dibromofuranone | NaN₃ (2 equiv.) | 3,4-Diazido-5-methoxyfuran-2(5H)-one | 95 | researchgate.netajol.info |

Carboxylic Acid and Aldehyde Functional Group Derivatization

The carboxylic acid and aldehyde functionalities of 2,3-dibromo-4-oxobut-2-enoic acid are readily derivatized to create a variety of esters, amides, and other related compounds. These derivatization reactions are often employed to modify the molecule's solubility, stability, and biological activity, or to prepare it for subsequent transformations.

The carboxylic acid group can be converted to its corresponding esters through reactions with alcohols in the presence of an acid catalyst. researchgate.net Amide derivatives can be synthesized by reacting the acid with amines, often facilitated by coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). nih.gov

The aldehyde group, which exists in equilibrium with the cyclic hemiacetal form (5-hydroxy-2(5H)-furanone), can undergo reactions typical of aldehydes. wikipedia.org A significant derivatization is reductive amination, where the aldehyde reacts with an amine in the presence of a reducing agent, such as sodium triacetoxyborohydride, to form N-substituted lactams. nih.govnih.gov This reaction has been used to prepare a library of N-alkyl and N-aryl 3,4-dibromopyrrole-2-one derivatives. nih.gov

Table 2: Examples of Carboxylic Acid and Aldehyde Derivatization

| Starting Material | Reagent(s) | Functional Group Targeted | Product Type | Reference |

| Mucobromic acid | Alcohols | Carboxylic acid | Ester | researchgate.net |

| Mucobromic acid | Amines, EDC | Carboxylic acid | Amide | nih.gov |

| Mucobromic acid | Aliphatic/Aromatic amines, NaBH(OAc)₃ | Aldehyde (via reductive amination) | N-substituted lactam | nih.govnih.gov |

Reactivity of Derivatives in Subsequent Transformations

The derivatives of this compound often serve as versatile intermediates for further chemical synthesis. The introduced functional groups and the inherent reactivity of the core structure allow for a range of subsequent transformations, leading to complex molecular architectures.

A notable example is the use of azido derivatives in "click chemistry." researchgate.netajol.info The synthesized azido-furanone and azidopyridazinone derivatives are earmarked for cycloaddition reactions, providing a pathway to triazole-containing compounds. researchgate.netajol.info

Furthermore, the bromine atoms in the derivatives remain susceptible to nucleophilic substitution and cross-coupling reactions. For instance, pyridazinone derivatives, which can be considered "masked" mucobromic acid derivatives, undergo nucleophilic substitution with various nucleophiles. researchgate.net This allows for the introduction of a wide range of substituents at these positions.

The lactam derivatives obtained from reductive amination can also be further functionalized. The remaining bromine atoms on the pyrrole-2-one ring offer sites for palladium-catalyzed cross-coupling reactions, enabling the synthesis of more complex substituted lactams.

Structure-Reactivity Relationship Studies of Derivatives

The structure of mucobromic acid derivatives significantly influences their reactivity. A key aspect of this is the differential reactivity of the two bromine atoms at the C3 and C4 positions of the furanone ring. researchgate.net This selectivity allows for controlled, stepwise reactions.

In nucleophilic substitution reactions, the bromine at the C4 position is generally more reactive towards nucleophiles than the bromine at the C3 position. researchgate.net This has been exploited in the synthesis of various monosubstituted derivatives. For example, the reaction of mucobromic acid with thiols under basic conditions can lead to the selective substitution of the C4-bromo substituent. researchgate.net

The nature of the substituent at the C5 position (the former aldehyde/hydroxyl group) also impacts the reactivity of the halogen atoms. For instance, converting the hydroxyl group to a methoxy (B1213986) group can influence the stability and subsequent reactions of the molecule, as seen in the synthesis of the more stable 3,4-diazido-5-methoxyfuran-2(5H)-one compared to its hydroxy analogue. researchgate.netajol.info

Studies on lactam derivatives have also provided insights into structure-reactivity relationships. For example, in the reductive amination to form N-aryl lactams, the position of electron-withdrawing groups on the aniline (B41778) ring was found to affect the reaction yield, indicating an influence on the nucleophilicity of the amine. nih.gov

Advanced Spectroscopic and Structural Elucidation of 2,3 Dibromo 4 Oxobut 2 Enoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2,3-dibromo-4-oxobut-2-enoic acid, providing detailed information about the carbon-hydrogen framework. Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of the cyclic lactone structure as the predominant form in solution.

In deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), the ¹H NMR spectrum of mucobromic acid shows characteristic signals for the hydroxyl and methine protons of the furanone ring. A notable resonance at approximately 8.52 ppm corresponds to the hydroxyl proton (-OH), while the methine proton (5-CH) at the stereocenter appears around 6.21 ppm. researchgate.net The absence of a distinct aldehyde proton signal, which would typically be expected in the 9-10 ppm region, further supports the prevalence of the cyclic hemiacetal form over the open-chain structure. mdpi.com

The ¹³C NMR spectrum provides complementary evidence. The signal for the carbon atom at position 5 (C5), which is bonded to both the hydroxyl group and an oxygen atom within the ring, is observed at approximately 100.13 ppm. researchgate.net This chemical shift is characteristic of a hemiacetal carbon and is a key indicator of the cyclic structure. The disappearance of these specific ¹H and ¹³C signals upon derivatization of the hydroxyl group serves as a confirmation of successful chemical modification at this position. researchgate.net

Table 1: Selected NMR Spectroscopic Data for this compound (Lactone Form) in DMSO-d₆

| Nucleus | Position | Chemical Shift (ppm) |

|---|---|---|

| ¹H | 5-CH | 6.21 |

| ¹H | 5-OH | 8.52 |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and investigating the fragmentation pathways of this compound and its derivatives. High-resolution mass spectrometry (HRMS) is frequently employed to confirm the elemental composition of newly synthesized compounds derived from mucobromic acid, ensuring the correct mass-to-charge ratio for the anticipated products. researchgate.net

Electron impact (EI) mass spectrometry studies of mucobromic acid have been instrumental in confirming its structure. The fragmentation patterns observed are more consistent with the cyclic hydroxylactone tautomer than the open-chain aldehyde-acid form. core.ac.uk The mass spectrum provides evidence for the molecular ion, and the subsequent fragmentation helps to piece together the molecular structure. A comparison of the chemical ionization and electron impact mass spectra of mucobromic acid with structurally similar molecules further supports the hydroxylactone structure. core.ac.uk

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information regarding the functional groups present in this compound and the nature of its electronic transitions.

The IR spectrum of mucobromic acid is characterized by absorption bands that correspond to the functional groups present in its cyclic lactone form. A broad absorption is typically observed in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid and the hemiacetal hydroxyl group. A strong, sharp absorption band around 1750 cm⁻¹ is indicative of the C=O stretching of the α,β-unsaturated γ-lactone ring. cusat.ac.in The C=C double bond stretching vibration usually appears in the 1650-1600 cm⁻¹ region. The presence of these bands, and the absence of a distinct aldehyde C-H stretch (around 2720 cm⁻¹), are consistent with the cyclic furanone structure. core.ac.uk

UV-Vis spectroscopy reveals information about the conjugated system within the molecule. In an ethanol (B145695) solution, this compound exhibits two strong absorption maxima. cusat.ac.inscience.gov One peak is observed at approximately 242 nm, with another appearing at around 275 nm. cusat.ac.inscience.gov These absorptions are attributed to the π → π* electronic transitions within the conjugated enone system of the furanone ring. The specific wavelengths and intensities of these absorptions can be influenced by the solvent and by substitution on the furanone ring.

Table 2: Spectroscopic Data for Functional Group Characterization of this compound

| Technique | Feature | Wavelength/Wavenumber | Assignment |

|---|---|---|---|

| IR | C=O Stretch (Lactone) | ~1750 cm⁻¹ | Carbonyl group of the α,β-unsaturated γ-lactone |

| UV-Vis | Absorption Maximum 1 | 242 nm (in Ethanol) | π → π* transition |

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides the most definitive evidence for the three-dimensional structure of a molecule in the solid state. Studies have confirmed that mucobromic acid crystallizes in a triclinic system. uit.no This analysis has been crucial in establishing that, in the crystalline form, the molecule exists as the cyclic 3,4-dibromo-5-hydroxy-2(5H)-furanone tautomer.

While the specific crystallographic data from the primary literature is not widely tabulated in public databases, the key finding remains the confirmation of the cyclic lactone structure and its triclinic crystal system.

Table 3: Crystallographic System of Mucobromic Acid

| Parameter | Value |

|---|

Chromatographic Separation Techniques (HPLC, UPLC) for Purity and Isomer Analysis

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful analytical techniques used for the separation, purification, and purity assessment of this compound and its derivatives. These methods are particularly valuable for monitoring reaction progress and for the isolation of products in synthetic chemistry.

Reversed-phase HPLC, often utilizing a C18 stationary phase, is a common method for the analysis of organic acids. For polar compounds like mucobromic acid, a highly aqueous mobile phase, often with an acid modifier such as phosphoric acid or formic acid to suppress the ionization of the carboxylic acid group and ensure good peak shape, is typically employed. lcms.cz The retention time of the compound is a key parameter for its identification under specific chromatographic conditions.

In the synthesis of derivatives of mucobromic acid, HPLC is used to separate the desired product from starting materials and byproducts. For instance, in the preparation of various substituted furanones, analytical HPLC can confirm the purity of the final compounds, which is often required to be greater than 95%. dtic.mil Preparative HPLC can be used for the purification of these compounds on a larger scale. The use of a mass spectrometer as a detector (LC-MS) provides an additional layer of confirmation by providing mass information for the eluting peaks. lcms.cz

While specific, standardized HPLC or UPLC methods for this compound are not universally published, the principles of reversed-phase chromatography for polar organic acids are well-established and routinely adapted for its analysis.

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Mucobromic acid |

| Mucochloric acid |

Computational and Theoretical Studies on 2,3 Dibromo 4 Oxobut 2 Enoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and predicting the reactivity of molecules like 2,3-dibromo-4-oxobut-2-enoic acid. These calculations solve the Schrödinger equation for a given molecule, yielding a wealth of information about its electronic properties.

Electronic Structure: The electronic structure of this compound is characterized by the conjugation between the C=C double bond and the two carbonyl groups of the aldehyde and carboxylic acid moieties. nih.govwikipedia.org This conjugation leads to a delocalized π-electron system, which significantly influences the molecule's reactivity. nih.gov The presence of two bromine atoms, which are highly electronegative, further perturbs the electron distribution through inductive effects.

DFT calculations can be employed to determine key electronic parameters that govern the molecule's reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region of the molecule most likely to donate electrons, while the LUMO is the region most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For α,β-unsaturated carbonyl compounds, the LUMO is typically delocalized over the C=C-C=O system, with significant lobes on the β-carbon and the carbonyl carbon. youtube.com This indicates that these sites are the most susceptible to nucleophilic attack. wikipedia.orgyoutube.comlibretexts.org

Reactivity Prediction: Quantum chemical calculations can also be used to generate Molecular Electrostatic Potential (MEP) maps. These maps provide a visual representation of the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP map would be expected to show negative potential (red/yellow) around the carbonyl oxygens and positive potential (blue) around the acidic proton and the β-carbon, further confirming the likely sites for electrophilic and nucleophilic attack, respectively.

Furthermore, DFT can be used to model reaction mechanisms and calculate activation energies for various potential reactions. For instance, the 1,4-conjugate addition of a nucleophile to the α,β-unsaturated system can be compared to the 1,2-addition to one of the carbonyl groups. rsc.org Theoretical calculations can help predict which pathway is kinetically and thermodynamically favored.

Illustrative Data Table for Electronic Properties of a Model α,β-Unsaturated Carbonyl Compound:

| Parameter | Calculated Value (a.u.) | Interpretation |

| HOMO Energy | -0.25 | Energy of the highest occupied molecular orbital |

| LUMO Energy | -0.08 | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 0.17 | Indicator of chemical reactivity and stability |

| Dipole Moment | 3.5 D | Measure of the molecule's overall polarity |

Note: The values in this table are for a representative α,β-unsaturated carbonyl compound and are intended for illustrative purposes only. Specific values for this compound would require dedicated calculations.

Molecular Docking and Interaction Modeling for Mechanistic Insights

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. eurjchem.comnih.gov This method is particularly valuable for understanding the interactions of small molecules like this compound with biological macromolecules, such as enzymes or receptors.

Mechanistic Insights from Docking: By docking this compound into the active site of a target protein, researchers can gain insights into its potential biological activity. The docking simulations would reveal the binding mode of the molecule, identifying the key amino acid residues involved in the interaction. These interactions can include hydrogen bonds, halogen bonds, hydrophobic interactions, and electrostatic interactions.

For this compound, the carboxylic acid group is a strong hydrogen bond donor and acceptor. The carbonyl groups can also act as hydrogen bond acceptors. The bromine atoms can participate in halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic species. acs.org

Interaction Modeling: Beyond simple docking, more advanced techniques like molecular dynamics (MD) simulations can be used to model the dynamic behavior of the ligand-protein complex over time. halo.science MD simulations provide a more realistic picture of the interactions in a solvated environment, taking into account the flexibility of both the ligand and the protein. halo.science These simulations can be used to calculate the binding free energy, which is a more accurate measure of the binding affinity than the scoring functions used in most docking programs.

The results of molecular docking and interaction modeling can be used to:

Identify potential biological targets for this compound.

Elucidate the mechanism of action at the molecular level.

Guide the design of more potent and selective analogs.

Illustrative Data Table for Molecular Docking of a Halogenated Ligand:

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Kinase A | -8.5 | Lys72, Asp184 | Hydrogen Bond, Halogen Bond |

| Protease B | -7.2 | Gly143, Ser195 | Hydrogen Bond, Hydrophobic |

| Dehydrogenase C | -6.8 | Arg101, His195 | Electrostatic, Hydrogen Bond |

Note: This table presents hypothetical docking results for a generic halogenated ligand to illustrate the type of data obtained. The specific interactions of this compound would depend on the target protein.

Conformer Analysis and Tautomeric Stability Calculations

The flexibility of the single bonds in this compound allows it to exist in various spatial arrangements, known as conformers. Additionally, the presence of keto and enol forms gives rise to the possibility of tautomerism. Computational methods are essential for exploring the conformational landscape and determining the relative stabilities of different conformers and tautomers.

Conformer Analysis: A systematic conformational search can be performed using molecular mechanics or quantum chemical methods to identify the low-energy conformers of this compound. For dicarboxylic acids, it has been shown that intramolecular hydrogen bonding can play a significant role in stabilizing certain conformers. nih.gov The relative energies of the different conformers can be calculated to determine their populations at a given temperature according to the Boltzmann distribution.

Tautomeric Stability Calculations: Keto-enol tautomerism is a key consideration for this compound, which contains both aldehyde and carboxylic acid functionalities adjacent to a double bond. byjus.com DFT calculations can be used to compute the relative energies of the different tautomeric forms, such as the keto form (as named) and various enol forms. The inclusion of solvent effects in these calculations is often crucial, as the polarity of the solvent can significantly influence the position of the tautomeric equilibrium. mdpi.com

Illustrative Data Table for Conformer and Tautomer Stability of a Butenoic Acid Derivative:

| Isomer | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| Conformer 1 (keto) | 0.00 | 75.3 |

| Conformer 2 (keto) | 1.25 | 12.1 |

| Enol Tautomer 1 | 3.50 | 2.6 |

| Enol Tautomer 2 | 4.80 | 1.0 |

Note: This table provides a hypothetical energy landscape for a butenoic acid derivative to illustrate the concepts of conformer and tautomer stability. The actual values for this compound would need to be determined through specific calculations.

Spectroscopic Property Prediction and Validation

Computational chemistry can predict various spectroscopic properties of molecules, which can then be compared with experimental data for validation of the computational model and for the interpretation of experimental spectra.

Prediction of Spectroscopic Properties: For this compound, the following spectroscopic properties can be computationally predicted:

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of the molecule. This information is invaluable for assigning the peaks in an experimental IR spectrum to specific vibrational modes, such as the C=O stretches of the aldehyde and carboxylic acid, the C=C stretch, and the C-Br stretches.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (¹H and ¹³C) and coupling constants can be calculated using methods like GIAO (Gauge-Independent Atomic Orbital). These predicted NMR parameters can aid in the structural elucidation and assignment of the experimental NMR spectrum.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum of the molecule. eurjchem.com This allows for the assignment of the observed absorption bands to specific electronic transitions, such as the n→π* and π→π* transitions of the conjugated system.

Validation of Computational Models: The agreement between the predicted and experimental spectra serves as a validation of the chosen computational method and basis set. Once validated, the computational model can be used with greater confidence to predict other properties of the molecule that may be difficult or impossible to measure experimentally.

Illustrative Data Table for Predicted Spectroscopic Data of a Halogenated α,β-Unsaturated Carbonyl Compound:

| Spectroscopic Technique | Predicted Value | Experimental Value | Assignment |

| IR Frequency (cm⁻¹) | 1715 | 1710 | C=O stretch (aldehyde) |

| IR Frequency (cm⁻¹) | 1750 | 1745 | C=O stretch (acid) |

| ¹³C NMR Chemical Shift (ppm) | 185.2 | 184.8 | C=O (aldehyde) |

| ¹H NMR Chemical Shift (ppm) | 6.8 | 6.7 | Vinylic proton |

| UV-Vis λmax (nm) | 285 | 290 | n→π* transition |

Note: The data in this table are representative examples for a related compound and are intended to illustrate the correlation between predicted and experimental spectroscopic data.

Applications of 2,3 Dibromo 4 Oxobut 2 Enoic Acid in Contemporary Organic Synthesis and Chemical Biology

Reagent in Diverse Organic Functionalization Strategies

The unique chemical architecture of mucobromic acid, possessing an aldehyde, a carboxylic acid (or lactone), and two reactive bromine atoms on a C=C double bond, makes it a valuable synthon for various organic functionalization strategies. The differential reactivity of these groups allows for selective chemical transformations, providing a convenient pathway to stereodefined acyclic unsaturated dihalogenated compounds and other functionalized molecules. researchgate.net

The aldehyde group readily participates in fundamental carbon-carbon bond-forming reactions. For instance, mucobromic acid has been successfully employed as the aldehyde component in indium- and tin-mediated Barbier-type allylation reactions. This transformation yields γ-allylic α,β-unsaturated γ-butyrolactones, a structural motif present in numerous biologically active natural products. researchgate.net Furthermore, the molecule can undergo Friedel-Crafts acylation, leading to the formation of substituted γ-aryl-γ-butenolides. researchgate.net The vinylic bromine atoms are also amenable to substitution and cross-coupling reactions, such as the Suzuki coupling, which can be performed after protecting the hydroxyl group of the furanone tautomer. researchgate.net This reactivity allows for the introduction of various aryl or vinyl substituents, significantly diversifying the molecular scaffolds accessible from this starting material.

A plausible mechanism for many of its transformations involves the initial attack of a nucleophile at the β-position of the ring-opened aldehyde-acid form, followed by the elimination of a bromide ion. mdpi.com This versatility makes mucobromic acid a powerful tool for chemists to introduce complexity and functionality into organic molecules.

Table 1: Examples of Organic Functionalization Reactions Using Mucobromic Acid

| Reaction Type | Reagents | Product Class | Reference |

|---|---|---|---|

| Barbier-type Allylation | Allyl bromide, Indium/Tin | γ-Allylic α,β-unsaturated γ-butyrolactones | researchgate.net |

| Friedel-Crafts Acylation | Aromatic compounds, Lewis acid | γ-Aryl-γ-butenolides | researchgate.net |

| Suzuki Coupling | Boronic acids/esters, Palladium catalyst | Aryl-substituted butenolides | researchgate.net |

| Nucleophilic Substitution | N-heterocycles, Base | Trisubstituted olefins | mdpi.com |

Building Block for Complex Heterocyclic Systems

Mucobromic acid is a well-established precursor for the synthesis of a wide variety of nitrogen- and sulfur-containing heterocyclic compounds. researchgate.net Its ability to act as a multi-carbon building block, combined with its multiple reactive sites, facilitates the construction of diverse ring systems, which are foundational scaffolds in medicinal chemistry and materials science.

One notable application is its use as a C3 synthon in cyclization reactions. For example, it reacts with 2-aminopyridines to provide access to imidazo[1,2-a]pyridines, an important class of N-heterocycles. researchgate.net Another key transformation is the reductive amination with aliphatic and aromatic amines, which yields N-alkyl- and N-aryl-3,4-dibromopyrrole-2-ones (lactams). nih.gov

The versatility of mucobromic acid extends to the synthesis of other important heterocycles:

Furanones : As a derivative of 2(5H)-furanone, it is a direct precursor to variously substituted furanone compounds. researchgate.netresearchgate.net

Pyridazinones : It serves as a starting material for azido (B1232118) derivatives of pyridazinones, which are valuable intermediates for further functionalization via click chemistry. researchgate.net

N-Heterocyclic Olefins : In reactions with N-heterocycles like imidazole (B134444) and pyrazole, it can be used to synthesize complex trisubstituted olefins bearing two heterocyclic rings. mdpi.com

These examples underscore the utility of mucobromic acid as a foundational building block for generating molecular diversity in heterocyclic chemistry. researchgate.net

Precursors for Biologically Active Compounds (excluding in vivo human studies)

The scaffolds derived from mucobromic acid have shown significant potential in the development of new biologically active compounds. The inherent reactivity of the 2(5H)-furanone core, a structure found in many natural products with antimicrobial and antiviral properties, makes mucobromic acid an attractive starting point for medicinal chemistry programs. researchgate.netresearchgate.net Derivatives have been synthesized that exhibit activities ranging from enzyme inhibition to antimicrobial and anti-inflammatory effects. researchgate.netnih.gov

Mucobromic acid and its derivatives have been identified as potent inhibitors of specific enzymes. A notable example is the inhibition of L-asparagine synthetase, an enzyme involved in amino acid metabolism. Both mucobromic and mucochloric acids are powerful inhibitors of this enzyme from tumoral and pancreatic sources. nih.gov Kinetic studies suggest that these compounds act via covalent attachment to critical sulfhydryl residues within the enzyme, leading to irreversible inhibition. nih.gov

While direct synthesis of malate (B86768) synthase or protein tyrosine phosphatase (PTP) inhibitors from mucobromic acid is not extensively documented in current literature, its highly functionalized structure represents a promising scaffold for such purposes. The development of inhibitors for these enzymes is a significant therapeutic goal.

Malate Synthase: This enzyme is crucial for the glyoxylate (B1226380) shunt, a metabolic pathway essential for the survival of pathogens like Mycobacterium tuberculosis but absent in mammals, making it an attractive drug target. nih.gov Potent inhibitors of malate synthase, such as phenyl-diketo acids (PDKAs), have been developed through structure-based design. nih.gov

Protein Tyrosine Phosphatases (PTPs): PTPs are key regulators of signal transduction pathways, and their malfunction is linked to numerous diseases. nih.gov Inhibitors are sought for various therapeutic applications, including targeting Mtb virulence factors like mPTPA and mPTPB. nih.govnih.gov

The demonstrated ability of mucobromic acid to covalently modify enzymes suggests its potential as a starting point for designing novel, targeted covalent inhibitors for enzymes like malate synthase and PTPs. nih.gov

The mucobromic acid framework has been successfully utilized to develop agents with potential antimicrobial and anti-inflammatory properties.

Antimicrobial Agents: A key strategy in combating bacterial infections, particularly those involving multidrug-resistant strains, is the disruption of bacterial communication, or quorum sensing (QS). nih.gov Derivatives of mucobromic acid have been synthesized that act as potent quorum sensing inhibitors (QSIs). Specifically, N-alkyl- and N-aryl-3,4-dibromopyrrole-2-ones, prepared from mucobromic acid, have demonstrated significant QSI activity against the pathogenic bacterium Pseudomonas aeruginosa. nih.gov

Mechanism of Action: The mechanism of these QSIs involves targeting the LasR receptor protein, a key component of the QS signaling pathway in P. aeruginosa. nih.gov Computational docking studies have indicated that these lactam derivatives bind to the LasR receptor, with hydrogen bonding and hydrophobic interactions being crucial for their inhibitory activity. nih.gov By interfering with the QS system, these compounds can prevent the expression of virulence factors and biofilm formation, effectively "disarming" the bacteria rather than killing them, which may reduce the selective pressure for developing resistance. nih.govfrontiersin.org

Anti-inflammatory Agents: Several derivatives of mucohalic acids, including those from mucobromic acid, have been noted for their potential anti-inflammatory activity. researchgate.net While specific mechanistic studies on mucobromic acid-derived anti-inflammatory agents are limited, the general approach involves synthesizing molecules that can modulate inflammatory pathways. The furanone scaffold is known to be present in compounds that can inhibit pro-inflammatory mediators. researchgate.net

Table 2: Antimicrobial Activity of a Mucobromic Acid Derivative

| Compound Class | Target Organism | Mechanism of Action | Key Findings | Reference |

|---|---|---|---|---|

| N-aryl 3,4-dibromopyrrole-2-one | Pseudomonas aeruginosa | Quorum Sensing Inhibition (Targets LasR receptor) | Phenolic derivatives showed up to 80% QS inhibition at 250 µM. | nih.gov |

Prodrugs are inactive precursors that are converted into active drugs in vivo, a strategy often used to improve pharmacokinetic or targeting properties. A sophisticated class of prodrug linkers are "self-immolative," which, upon a specific trigger (e.g., enzymatic cleavage or a change in pH), undergo a spontaneous cascade reaction to release the active drug. nih.govsigutlabs.comnih.gov This process is often driven by thermodynamically favorable reactions like cyclization or the release of small molecules such as CO2. nih.gov

While there are no specific examples in the current literature detailing the use of 2,3-Dibromo-4-oxobut-2-enoic acid in prodrug or self-immolative linker design, its chemical functionalities offer clear potential for such applications. The carboxylic acid group, for instance, could be esterified to a promoiety that is cleaved by cellular esterases. The aldehyde or lactone functionalities could also be incorporated into more complex linker systems that are designed to fragment upon a specific biological trigger. The high reactivity and dense functionality of the mucobromic acid scaffold make it a plausible candidate for future exploration in the design of advanced drug delivery systems.

Material Science Applications (e.g., Luminescent Molecular Crystals)

In the field of materials science, organic molecules that can form luminescent molecular crystals are of great interest for applications in organic electronics, displays, and sensors. urfu.ru These materials rely on the specific packing of organic molecules in a crystal lattice, which is dictated by their structure and intermolecular interactions.

While research has demonstrated the synthesis of highly stable luminescent molecular crystals from a related but-2-enoic acid derivative, specifically (E)-2-((3-(ethoxycarbonyl)-5-methyl-4-phenylthiophen-2-yl)amino)-4-oxo-4-(p-tolyl)but-2-enoic acid, there is currently no direct evidence in the scientific literature of this compound itself being used for this purpose. urfu.ruurfu.ruresearchgate.net The successful application of the but-2-enoic acid backbone in the aforementioned complex molecule suggests that this core structure can be a component of larger systems designed for photoluminescent properties. However, the specific contribution of the dibromo-oxo-substituents of mucobromic acid to solid-state luminescence has not been reported, and its potential in this area remains a subject for future investigation.

Future Research Directions and Emerging Trends

Development of Green Synthesis Methodologies for 2,3-Dibromo-4-oxobut-2-enoic Acid

The traditional synthesis of this compound involves the bromination of furfural (B47365), a platform chemical derived from biomass. researchgate.netwikipedia.org While the use of a bio-based feedstock is advantageous, the conventional process often employs an excess of bromine and other harsh reagents, presenting economic and environmental drawbacks. google.com Future research is therefore directed towards developing greener, more sustainable synthetic routes.

A primary focus is the catalytic conversion of furfural. Furfural is recognized as a key platform compound derivable from lignocellulosic biomass, and its selective conversion into high-value chemicals is a central theme in green chemistry. rsc.org Research into heterogeneous catalysis for furfural transformations is rapidly advancing, offering pathways to more environmentally benign processes. rsc.org The development of catalysts that can efficiently mediate the oxidative bromination of furfural under milder conditions and with higher atom economy is a key objective. This includes exploring novel catalytic systems that could minimize the use of hazardous reagents and reduce waste generation. researchgate.net Furthermore, investigating alternative bio-based precursors beyond furfural could open new avenues for sustainable production. researchgate.net

Table 1: Comparison of Synthesis Strategies for this compound

| Synthesis Aspect | Conventional Method | Future Green Approach |

|---|---|---|

| Starting Material | Furfural | Furfural, other renewable biomass sources researchgate.net |

| Key Reagents | Excess Bromine, Nitric/Nitrous Acid google.com | Catalytic Bromine, alternative oxidizing agents |

| Process Focus | Yield | Atom economy, reduced waste, catalyst recyclability researchgate.net |

| Environmental Impact | High | Low |

Catalyst Development for Selective Transformations of this compound

The multiple reactive centers in this compound make selective transformations a significant challenge. researchgate.net Developing sophisticated catalytic systems that can target a specific functional group while leaving others intact is a major frontier. This would unlock the full synthetic potential of the molecule, allowing for the precise construction of complex chemical structures.

Future research will likely focus on several key areas:

Regioselective Substitution: Designing catalysts, potentially based on transition metals like palladium or copper, to selectively replace one of the two bromine atoms. This would allow for stepwise functionalization, creating asymmetrical derivatives.

Stereoselective Reactions: Developing chiral catalysts, including organocatalysts, for enantioselective additions to the alkene or aldehyde group. nih.govorganic-chemistry.org This is crucial for synthesizing optically active compounds, which is of paramount importance in the pharmaceutical industry. nih.gov

Tandem Catalysis: Creating catalytic systems that can orchestrate multiple reaction steps in a single pot, improving efficiency and reducing purification needs. For instance, a catalyst could facilitate a substitution reaction followed by an intramolecular cyclization.

The broader field of butenolide synthesis already employs a range of catalysts, including gold, copper, and various organocatalysts, which could be adapted and optimized for the specific substrate of this compound. organic-chemistry.org

Exploration of Advanced Materials Science Applications and Functionalization

While historically explored for its role in fine chemical and pharmaceutical synthesis, the functional groups of this compound make it an intriguing candidate for materials science applications. The alkene bond can participate in polymerization reactions, and the bromine atoms and carboxylic acid group provide handles for grafting the molecule onto surfaces or integrating it into larger macromolecular structures.

Emerging trends may include:

Functional Polymers: Using this compound as a monomer or cross-linking agent to create polymers with novel properties. The bromine atoms could be retained for post-polymerization modification or to impart flame-retardant properties.

Surface Modification: Covalently attaching the molecule to surfaces to alter their chemical and physical properties, such as hydrophobicity or reactivity.

Biomaterials: The synthesis of azido (B1232118) derivatives of the molecule has been reported, which are earmarked for use in "click reactions." researchgate.net This type of chemistry is widely used to link molecules together with high efficiency and specificity, opening possibilities for creating functional biomaterials or for bioconjugation, such as in protein labeling. researchgate.netresearchgate.net

Deeper Mechanistic Understanding of Complex Reactions Involving this compound

A thorough understanding of the reaction mechanisms governing the transformations of this compound is essential for optimizing existing reactions and designing new ones. The molecule exists in equilibrium between an open-chain aldehyde form and a cyclic hemiacetal (furanone) form, and this tautomerism plays a critical role in its reactivity. wikipedia.org

Future research will leverage advanced analytical and computational tools to elucidate these mechanisms.

Computational Chemistry: Using methods like Density Functional Theory (DFT) to model reaction pathways, calculate transition state energies, and predict the selectivity of different reactions. researchgate.netresearchgate.net This can provide insights that are difficult to obtain through experimentation alone.

Kinetic Studies: Performing detailed kinetic analyses to understand the rates of various reactions and the influence of catalysts and reaction conditions.

Spectroscopic Analysis: Employing advanced spectroscopic techniques to identify and characterize transient intermediates, providing direct evidence for proposed reaction mechanisms.

Understanding the fundamental principles of its reactivity, such as the factors governing nucleophilic substitution at the halogenated alkene, will enable more rational and predictable synthetic planning. researchgate.net

Exploration of Novel Bioactive Scaffolds Derived from this compound

The butenolide ring is a privileged scaffold found in numerous natural products with a wide array of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties. nih.govrsc.orgwikipedia.org this compound is an inexpensive and highly functionalized starting material for accessing this chemical space. benthamscience.com

Significant future research will be dedicated to using it as a building block for new therapeutic agents.

Quorum Sensing Inhibitors: Building on studies that have used this compound to synthesize lactam analogues that inhibit quorum sensing in pathogenic bacteria like Pseudomonas aeruginosa, further derivatization could lead to more potent antibacterial agents that function by disrupting bacterial communication. nih.govnih.gov

Anticancer Agents: The butenolide core is present in many cytotoxic natural products. benthamscience.com New derivatives could be synthesized and screened for activity against various cancer cell lines.

Enzyme Inhibitors: The reactive functional groups of the molecule can be used to design covalent or non-covalent inhibitors of specific enzymes. For instance, derivatives of related 4-oxo-but-2-enoic acids have been shown to be potent inhibitors of kynurenine-3-hydroxylase, an enzyme relevant to neuroprotection. nih.gov

Antibiofilm Agents: Butenolides have demonstrated broad-spectrum antibiofilm activity, and derivatives of this compound could be explored to prevent and treat biofilm-associated infections. nih.gov

The versatility of this starting material allows for the creation of diverse molecular libraries, which can be screened to identify new lead compounds for drug discovery. nih.gov

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Furfural |

| Bromine |

| Nitric acid |

| Nitrous acid |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,3-dibromo-4-oxobut-2-enoic acid, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via bromination of maleic acid derivatives or halogenation of unsaturated carbonyl precursors. A common approach involves reacting malealdehydic acid with bromine under controlled acidic conditions. Purification often employs recrystallization from methanol or ethanol, as the compound exhibits good solubility in polar solvents (0.1 g/mL in methanol) . Characterization via melting point analysis (120–124°C) and nuclear magnetic resonance (NMR) spectroscopy is critical to confirm purity and stereochemistry.

Q. How should researchers handle this compound safely in laboratory settings?

- Methodological Answer : The compound is corrosive (H314 hazard statement) and requires handling in a fume hood with personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Storage under inert atmosphere at room temperature minimizes degradation . Waste disposal must comply with institutional guidelines for halogenated organic compounds, with neutralization using bicarbonate solutions before disposal .

Q. What analytical techniques are most effective for structural elucidation of this compound?

- Methodological Answer : Key techniques include:

- FT-IR spectroscopy : To identify carbonyl (C=O, ~1700 cm⁻¹) and bromine-related stretching frequencies.

- NMR spectroscopy : ¹H and ¹³C NMR to confirm the (Z)-configuration and assess substitution patterns.

- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular weight confirmation (theoretical m/z 257.86 for C₄H₂Br₂O₃) .

Advanced Research Questions

Q. What reaction mechanisms explain the electrophilic behavior of this compound in Diels-Alder reactions?

- Methodological Answer : The α,β-unsaturated carbonyl system acts as a dienophile, with bromine atoms enhancing electrophilicity. Density functional theory (DFT) studies can model transition states to predict regioselectivity. Experimental validation involves monitoring reaction kinetics under varying temperatures and solvent polarities, using HPLC to track product distribution .

Q. How can computational chemistry resolve contradictions in reported solubility and reactivity data?

- Methodological Answer : Molecular dynamics (MD) simulations with solvents like water, methanol, or DMSO can predict solubility trends. Conflicting reactivity data (e.g., nucleophilic substitution vs. elimination) may arise from solvent effects; computational studies using Gaussian or ORCA software can compare activation energies for competing pathways .

Q. What strategies are effective for synthesizing heterocyclic compounds using this compound as a precursor?

- Methodological Answer : The compound serves as a versatile intermediate for pyrimidine and pyrrole derivatives. For example:

- Pyrimidine synthesis : React with urea or thiourea under microwave-assisted conditions (120°C, 30 min) to form 5-bromo-2-pyrimidinecarboxylic acid.

- Pyrrole derivatives : Use Pd-catalyzed cross-coupling with amines, followed by cyclization. Monitor reactions via TLC and isolate products via column chromatography (silica gel, ethyl acetate/hexane) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.